
Ethyl 2-(furan-2-yl)acetate
Overview
Description
Ethyl 2-(furan-2-yl)acetate is an organic compound with the molecular formula C8H10O3. It is a furan derivative, characterized by the presence of a furan ring attached to an ethyl acetate group. This compound is known for its pleasant fruity aroma and is often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(furan-2-yl)acetate can be synthesized through various methods. One common synthetic route involves the esterification of 2-furoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as the purification of raw materials, controlled reaction conditions, and the use of advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-(furan-2-yl)acetic acid.
Acid-Catalyzed Hydrolysis
-
Conditions : Reflux with H₂SO₄ (catalyst) in aqueous ethanol.
-
Product : 2-(Furan-2-yl)acetic acid (yield: ~85–90% based on analogous ester hydrolysis) .
Base-Catalyzed Saponification
-
Conditions : NaOH/ethanol, room temperature.
-
Mechanism : Nucleophilic acyl substitution.
Electrophilic Aromatic Substitution (EAS)
The furan ring participates in EAS reactions, though the electron-withdrawing ester group deactivates the ring, directing substitution to the 5-position.
Reduction Reactions
The ester group is reducible to primary alcohol or retained under selective conditions.
LiAlH₄ Reduction
-
Conditions : LiAlH₄ in dry ether.
-
Product : 2-(Furan-2-yl)ethanol (confirmed by NMR in related furan esters) .
Catalytic Hydrogenation
-
Conditions : H₂, Pd/C, ethanol.
-
Outcome : Partial saturation of the furan ring (theoretical, no direct data).
Transesterification
The ethyl ester undergoes exchange with other alcohols under acid/base catalysis.
Alcohol | Catalyst | Product | Yield |
---|---|---|---|
Methanol | H₂SO₄ | Methyl 2-(furan-2-yl)acetate | ~80% |
Propanol | Ti(OiPr)₄ | Propyl 2-(furan-2-yl)acetate | ~75% |
Enolate Chemistry
The α-hydrogen adjacent to the ester is acidic (pKa ~25), enabling enolate formation for alkylation or condensation.
Aldol Condensation
-
Conditions : LDA, THF, –78°C; aldehyde addition.
-
Product : β-Hydroxy ester derivatives (hypothetical pathway).
Michael Addition
-
Substrates : α,β-Unsaturated carbonyl compounds.
-
Product : 1,5-Dicarbonyl adducts (observed in related furan systems) .
Oxidative Transformations
The furan ring and ester side chain are susceptible to oxidation.
Ring Oxidation
-
Conditions : Ozone, CH₂Cl₂, –78°C → reductive workup.
-
Product : Dicarbonyl compound (theoretical).
Side-Chain Oxidation
Multi-Component Reactions (MCRs)
The ester participates in Ugi-type reactions, forming peptidomimetics:
Example :
-
Reactants : Furan-2-carbaldehyde, amine, isocyanide, this compound.
-
Conditions : MeOH, 25°C, 30h.
-
Product : Tetrazole-containing derivative (72% yield, similar to ).
Biological Activity-Related Reactions
While excluded from unreliable sources, peer-reviewed studies suggest:
Scientific Research Applications
Chemistry
Ethyl 2-(furan-2-yl)acetate serves as a valuable building block in organic synthesis. It is used to create more complex organic molecules through various chemical reactions:
- Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
- Reduction: Reduction of the ester group yields the corresponding alcohol.
- Electrophilic Substitution: The compound can undergo substitution reactions on the furan ring, leading to various substituted derivatives.
Biology
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Properties: Studies indicate potential antimicrobial effects, making it a candidate for pharmaceutical applications.
- Antioxidant Activity: The compound may exhibit antioxidant properties, contributing to its therapeutic potential against oxidative stress-related conditions.
Medicine
Ongoing research is exploring the compound's role as a pharmaceutical intermediate. Its unique structure allows for modifications that could lead to novel drug candidates targeting various diseases.
Industrial Applications
This compound is widely used in the flavor and fragrance industry due to its pleasant fruity aroma. It is incorporated into various products such as perfumes, food flavorings, and cosmetics. The compound's sensory attributes make it an attractive ingredient for enhancing product appeal.
Mechanism of Action
The mechanism of action of ethyl 2-(furan-2-yl)acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Ethyl furan-2-carboxylate: Similar structure but lacks the ethyl acetate group.
Ethyl 2-(5-furan-2-yl)-1,3,4-oxadiazol-2-ylsulfanylacetate: Contains additional functional groups, leading to different chemical properties.
Uniqueness
Ethyl 2-(furan-2-yl)acetate is unique due to its combination of a furan ring and an ethyl acetate group, which imparts distinct chemical and physical properties. Its pleasant aroma and potential biological activities make it a valuable compound in various fields .
Biological Activity
Ethyl 2-(furan-2-yl)acetate is a compound derived from furan, a heterocyclic organic compound recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
This compound features an ethyl ester group attached to a furan ring, which is known for its reactivity and biological significance.
1. Anti-inflammatory Activity
Research indicates that furan derivatives exhibit significant anti-inflammatory properties. This compound may modulate inflammatory pathways through various mechanisms:
- Inhibition of Prostaglandin Synthesis : Furan compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation .
- Reduction of Nitric Oxide Production : Compounds similar to this compound have shown the ability to scavenge nitric oxide (NO), a free radical involved in inflammatory responses .
2. Antimicrobial Activity
This compound demonstrates antimicrobial properties against various pathogens:
- Gram-positive and Gram-negative Bacteria : Studies have shown that furan derivatives possess selective inhibition against both types of bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
Microorganism | Activity |
---|---|
Staphylococcus aureus | Inhibited |
Escherichia coli | Inhibited |
3. Anticancer Activity
The anticancer potential of this compound has been investigated in several studies:
- Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have demonstrated that this compound exhibits cytotoxic effects. The compound showed concentration-dependent inhibition of cell proliferation .
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 | 125 |
HeLa | 150 |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that at a concentration of 100 µg/mL, the compound effectively inhibited the growth of both Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural antimicrobial agent .
Case Study 2: Anticancer Properties
In another investigation, this compound was tested for its anticancer activity against various cancer cell lines. The results showed significant cytotoxicity at higher concentrations, with an IC50 value of approximately 125 µg/mL for MCF-7 cells. This suggests that this compound may serve as a lead compound for developing new anticancer therapies .
Properties
IUPAC Name |
ethyl 2-(furan-2-yl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-10-8(9)6-7-4-3-5-11-7/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCXBPTUYRYPPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4915-21-3 | |
Record name | ethyl 2-(furan-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.